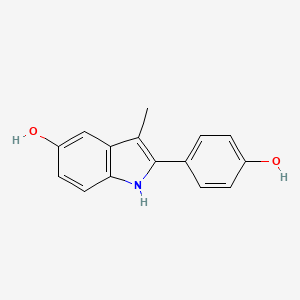

2-(4-羟基苯基)-3-甲基-1h-吲哚-5-醇

描述

Synthesis Analysis

The synthesis of compounds related to "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" often involves multicomponent reactions, allowing for the creation of complex molecules from simpler precursors. For instance, the synthesis of related indole derivatives involves reactions such as benzylation, reduction, bromination, and specific indole syntheses like the Bischler-Möhla synthesis, which are suitable for industrial preparation due to their low cost, mild conditions, less side reactions, and high yield (Zuo, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 4-Halo-5-hydroxyfuran-2(5H)-ones provides insight into the compound's geometry and electronic structure, aiding in the understanding of its reactivity (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Chemical reactions involving "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" and its analogs can be quite diverse, ranging from halolactonization-hydroxylation reactions to more complex cascade reactions that form functionalized derivatives. These reactions are not only important for synthesizing new molecules but also for modifying the compound's properties for specific applications. For example, the phosphine-catalyzed annulation of o-hydroxyphenyl ketones with allylic carbonates to synthesize dihydrobenzofurans and indolines showcases the versatility in forming complex structures from simpler precursors (Qin, Liu, Wang, & He, 2016).

科学研究应用

雌激素受体检测的荧光探针:Koulocheri 和 Haroutounian (2001) 合成了该化合物的衍生物,表现出强烈的荧光发射和对雌激素受体的良好结合亲和力。这些性质使其适合作为检测细胞中雌激素受体的荧光探针 (Koulocheri & Haroutounian,2001)。

生物相关化合物的合成:Banari、Kiyani 和 Pourali (2017) 使用相关的吲哚衍生物展示了双(吲哚基)甲烷(一系列生物相关化合物)的合成。这一过程突出了该化合物在合成各种生物学上重要的分子中的作用 (Banari、Kiyani 和 Pourali,2017)。

抗疟疾活性:Werbel 等人(1986 年)合成了一系列类似化合物的衍生物,这些衍生物对小鼠中的伯氏疟原虫表现出显着的抗疟疾效力,证明了在抗疟疾药物开发中的潜在应用 (Werbel 等,1986)。

工业合成:Zuo (2014) 合成了一种密切相关的化合物,适用于工业制备,突出了其在大型化学生产过程中的潜力 (Zuo,2014)。

纯雌激素拮抗剂:Von Angerer 等人(1990 年)研究了该化合物的衍生物对雌激素受体的结合亲和力,发现它们是非甾体纯抗雌激素,可用于医疗应用 (von Angerer、Knebel、Kager 和 Ganss,1990)。

传统医学中的细胞毒性新木脂素:Ma 等人(2017 年)从传统中药中分离出对癌细胞系表现出细胞毒性的新化合物。这些化合物与 2-(4-羟基苯基)-3-甲基-1H-吲哚-5-醇 在结构上相似,表明其与探索天然产物衍生的治疗剂相关 (Ma 等,2017)。

阿尔茨海默病的血清素受体拮抗剂:Nirogi 等人(2017 年)开发了一种基于结构相似的吲哚衍生物的新型血清素受体拮抗剂,用于潜在治疗阿尔茨海默病等认知障碍 (Nirogi 等,2017)。

石油工业中的腐蚀抑制:Singh 等人(2020 年)探索了相关吡唑衍生物在石油工业中减缓腐蚀的合成,表明其在工业应用中的潜力 (Singh 等,2020)。

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol”, you would need to consult the primary scientific literature or databases for up-to-date and accurate information. If this compound is novel or not well-studied, it may be necessary to conduct original research to obtain this information.

属性

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDYZLJXRSMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)